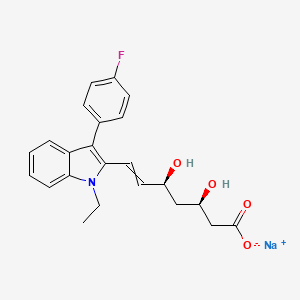

Fluvastatin N-ethyl sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93936-64-2 | |

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Fluvastatin and its N-ethyl Analogue

An In-Depth Technical Guide to the Synthesis and Characterization of Fluvastatin N-ethyl sodium

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a known impurity and related compound of the cholesterol-lowering drug, Fluvastatin.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] By blocking this enzyme, Fluvastatin effectively reduces plasma cholesterol and lipoprotein levels, playing a crucial role in the prevention of cardiovascular diseases.[4][5] It is the first entirely synthetic HMG-CoA reductase inhibitor.[4]

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is identified as a related compound to Fluvastatin.[1][2] Understanding its synthesis and characterization is paramount for developing analytical methods to detect and quantify its presence, thereby ensuring the purity of Fluvastatin sodium.

Synthesis of this compound

The synthesis of this compound can be logically derived from the established manufacturing processes for Fluvastatin.[6][7] The core difference lies in the use of an N-ethylated indole precursor instead of the N-isopropyl indole precursor used for Fluvastatin. The following proposed synthesis is a multi-step process involving the construction of the indole core, followed by the elaboration of the dihydroxyheptenoic acid side chain.

Proposed Synthetic Pathway

The synthesis can be envisioned as a convergent process, where two key fragments are prepared separately and then coupled.

-

Fragment A : The N-ethyl indole aldehyde.

-

Fragment B : The chiral side-chain precursor.

The final steps involve the saponification of the ester to yield the sodium salt.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(4-fluorophenyl)-1-ethyl-1H-indole-2-carbaldehyde (Fragment A)

This step is analogous to the synthesis of the corresponding N-isopropyl aldehyde used in Fluvastatin synthesis.

-

To a solution of 1-ethyl-1H-indole in an appropriate solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture for several hours until the formation of the 2-formyl indole is complete (monitored by TLC or HPLC).

-

Perform a Suzuki coupling with a 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water) to introduce the fluorophenyl group at the 3-position.

-

Purify the resulting aldehyde by column chromatography.

Step 2: Synthesis of the Side-Chain Precursor (Fragment B)

The synthesis of the chiral side-chain can be achieved through various asymmetric synthesis strategies. One common approach involves an asymmetric aldol reaction.[8][9]

Step 3: Coupling of Fragment A and Fragment B

A Horner-Wadsworth-Emmons reaction is a well-established method for coupling the indole aldehyde (Fragment A) with a phosphonate-containing side-chain precursor (Fragment B) to form the E-olefin.[10]

-

Treat the phosphonate ester of the side-chain with a strong base (e.g., NaH or NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.

-

Add the N-ethyl indole aldehyde (Fragment A) to the reaction mixture and allow it to warm to room temperature.

-

After the reaction is complete, quench with a proton source and perform an aqueous work-up.

-

Purify the coupled product, which is the protected form of the Fluvastatin N-ethyl ester, by chromatography.

Step 4: Deprotection and Saponification

-

Cleave the protecting groups on the diol of the side chain using appropriate acidic conditions (e.g., HCl in acetonitrile).[10]

-

Perform saponification of the resulting ester using sodium hydroxide in a mixture of alcohol and water.[11][12]

-

After the hydrolysis is complete, the reaction mixture can be purified by extraction to remove organic impurities.

-

The final product, this compound, can be isolated from the aqueous solution by lyophilization or careful evaporation of the solvent.[11][12]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the synthesized compound and for separating it from starting materials, by-products, and other related impurities.

Protocol: Reversed-Phase HPLC (RP-HPLC)

A typical RP-HPLC method for Fluvastatin and its related compounds would be as follows:[13][14][15]

-

Column: A C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) is commonly used.[13][15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM phosphate buffer, pH adjusted to 3.0-3.2) and organic solvents like acetonitrile and methanol.[13][15] A common mobile phase composition is a mixture of methanol, acetonitrile, and phosphate buffer.[13]

-

Detection: UV detection at a wavelength where the chromophore of the molecule has significant absorbance, such as 234 nm or 305 nm.[15][17]

-

Temperature: Ambient or controlled at 30 °C.[16]

Expected Results:

The retention time of this compound will be different from that of Fluvastatin due to the difference in the N-alkyl group. The peak purity should be assessed using a photodiode array (PDA) detector.

| Parameter | Expected Value | Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | [13][15] |

| Mobile Phase | Methanol:Acetonitrile:Buffer | [13] |

| Detection λ | 234 nm | [15] |

| Purity | >99% (as per peak area) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with liquid chromatography (LC-MS).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Electrospray ionization in either positive or negative ion mode is used. For a sodium salt of a carboxylic acid, negative ion mode is often preferred to observe the [M-Na]⁻ ion.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results:

The expected molecular weight of this compound (C₂₃H₂₃FNNaO₄) is 419.4 g/mol .[1] In negative ESI-MS, a prominent peak corresponding to the deprotonated molecule [M-Na]⁻ at m/z 396.16 would be expected. In positive ESI-MS, adducts such as [M+H]⁺ at m/z 420.16 or [M+Na]⁺ at m/z 442.14 might be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Ion | Calculated m/z |

| [M-Na]⁻ | 396.1615 |

| [M+H]⁺ | 420.1762 |

| [M+Na]⁺ | 442.1581 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial, and ¹⁹F NMR is also informative due to the presence of a fluorine atom.

Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals definitively.

Expected Signals:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons on the dihydroxyheptenoate side chain, and importantly, the ethyl group attached to the indole nitrogen (a triplet and a quartet).[18][19]

-

¹³C NMR: The spectrum will display signals for all 23 carbon atoms in the molecule. The chemical shifts will be indicative of the different functional groups present.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Acquire the IR spectrum of the solid sample.

-

Identify the characteristic absorption bands.

Expected Absorption Bands:

The FTIR spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the hydroxyl groups, the C=O stretch of the carboxylate, C=C stretches of the aromatic rings and the olefin, and the C-F stretch.[21][22][23]

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H (hydroxyl) | 3300 - 3650 | [21] |

| C-H (aromatic/aliphatic) | 2850 - 3100 | - |

| C=O (carboxylate) | ~1573 | [21] |

| C=C (aromatic/olefin) | 1450 - 1600 | - |

| C-F | 1150 - 1250 | - |

Interrelation of Characterization Techniques

Caption: Relationship between analytical techniques for characterization.

Conclusion

This technical guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route, based on established methodologies for Fluvastatin, provides a clear path for its preparation in a laboratory setting. The detailed characterization protocols, employing a combination of chromatographic and spectroscopic techniques, ensure a self-validating system for confirming the identity, structure, and purity of the synthesized molecule. For professionals in the pharmaceutical industry, this guide serves as a valuable resource for impurity synthesis, analytical method development, and ultimately, ensuring the quality and safety of Fluvastatin drug products.

References

- Facile and Highly Enantioselective Synthesis of (+)- and (r)-Fluvastatin and Their Analogues - ACS Publications. (2010, October 12).

- US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents.

- VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar.

- Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (2025, August 10).

- 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O... - ResearchGate.

- method development and validation of fluvastatin by rp-hplc - wjpps | ABSTRACT.

- HPLC Analysis of Fluvastatin | PDF | High Performance Liquid Chromatography - Scribd.

- Fluvastatin Impurities and Related Compound - Veeprho.

- Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed.

- Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and - Open Access Research Journals Publication.

- Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2] - PubMed.

- An efficient industrial process for the preparation of fluvastatin sodium - Oriental Journal of Chemistry.

- An Improved Manufacturing Process for Fluvastatin | Organic Process Research & Development - ACS Publications.

- Fluvastatin-impurities - Pharmaffiliates.

- Characteristic peaks in FT-IR spectra of Fluvastatin - ResearchGate.

- An Improved Manufacturing Process for Fluvastatin | Request PDF - ResearchGate. (2025, August 7).

- FT-IR spectra of PPSu, fluvastatin, and fluvastatin/PPSu solid dispersions - ResearchGate.

- Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard | Request PDF - ResearchGate. (2025, August 6).

- EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents.

- Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed.

- Fluvastatin - Synthesis of (+). (2011, January 19).

- Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem - NIH.

- Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate.

- Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem - NIH.

- a) FTIR spectra of CS/Fluva solid dispersions, the initial Fluvastatin... | Download Scientific Diagram - ResearchGate.

- 19 F NMR spectra of solutions of fluvastatin and flurbiprofen in the... | Download Scientific Diagram - ResearchGate.

- Definition of fluvastatin sodium - NCI Drug Dictionary - National Cancer Institute.

- Determination of fluvastatin in human plasma by LC-MS method - ResearchGate. (2025, August 7).

- Fourier transform infrared spectrum of (a) pure fluvastatin sodium, and (b) optimized formulation b - ResearchGate.

- development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. (2024, August 8).

- WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents.

- [Fluvastatin Related Compound B (15 mg) ([R,S-E]-(+/-)-7-[3-(4-fluorophenyl) - USP Store. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2IlDV9yA1WHzhGysXH7weXH0IlN2DoxmGhIcfRf-dP4Z2aHp1PV_JqPVlTMBlwi-WHNNbomBm9qDL4ZOyhQoEsxHk7k9FmpuGuVK03p-_NYI4DpggXMdkMLxaVs7Tfw=

- Fluvastatin impurity F British Pharmacopoeia (BP) Reference Standard 1207963-21-0.

- Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed.

- Fluvastatin EP Impurity G | 101125-34-2 - SynZeal.

- New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. (2023, July 27).

- This compound | C23H23FNNaO4 | CID 46781628 - PubChem - NIH.

- This compound Salt (Fluvastatin Impurity) - LGC Standards.

- KFU. Card publication. NMR Study of conformational structure of fluvastatin and its complex with dodecylphosphocholine micelles. (2016, January 1).

- PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000 - Plant Archives.

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org.

- Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates.

Sources

- 1. This compound | C23H23FNNaO4 | CID 46781628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Salt (Fluvastatin Impurity) [lgcstandards.com]

- 3. Facebook [cancer.gov]

- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. orientjchem.org [orientjchem.org]

- 11. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 12. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 13. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. oarjpublication.com [oarjpublication.com]

- 16. wjpps.com [wjpps.com]

- 17. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]

- 18. researchgate.net [researchgate.net]

- 19. KFU. Card publication. NMR Study of conformational structure of fluvastatin and its complex with dodecylphosphocholine micelles [kpfu.ru]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation Mechanism of Fluvastatin N-Ethyl Impurity (EP Impurity C)

Executive Summary

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor pivotal in the management of hypercholesterolemia.[1][2] The control of impurities in its active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure patient safety and product efficacy.[3] Among the known process-related impurities is the Fluvastatin N-ethyl impurity, identified as Fluvastatin EP Impurity C.[4][5] This guide provides a comprehensive analysis of the probable formation mechanisms of this impurity, grounded in principles of organic chemistry and process development. We will dissect the potential synthetic pathways leading to its emergence, propose robust experimental protocols for its validation and characterization, and outline effective control strategies for its mitigation during drug manufacturing.

Introduction: Fluvastatin and the Imperative of Impurity Profiling

Fluvastatin: A Synthetic Statin

Fluvastatin [(3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid] is a first-generation, fully synthetic statin.[1] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] Unlike semi-synthetic statins derived from fungal fermentation, Fluvastatin's synthesis originates from chemical precursors, making the impurity profile intrinsically linked to the synthetic route, reagents, and conditions employed.[6][7]

The Critical Role of Impurity Profiling

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance.[8] Regulatory guidelines, particularly ICH Q3A/B, necessitate stringent control over impurities, which can be organic, inorganic, or residual solvents.[3] These components, even at trace levels, can impact the drug's safety and efficacy, making a thorough understanding of their formation a cornerstone of pharmaceutical development.[3][9]

Overview of Fluvastatin N-Ethyl Impurity

The Fluvastatin N-ethyl impurity is a structural analog of Fluvastatin where the N-isopropyl group on the indole ring is replaced by an N-ethyl group.[4][10] It is designated as Impurity C in the European Pharmacopoeia (EP) and the N-Ethyl Analog in the United States Pharmacopeia (USP).[4] As a process-related impurity, its origin is tied directly to the manufacturing process rather than degradation of the drug substance itself.

| Impurity Identification | Details |

| Common Name | Fluvastatin N-Ethyl Impurity |

| Pharmacopoeial Name | Fluvastatin EP Impurity C; Fluvastatin N-Ethyl Analog (USP)[4] |

| Chemical Name | (3R,5S,6E)-7-[1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt[4] |

| CAS Number | 93936-64-2 (Sodium Salt)[10][11] |

| Molecular Formula | C23H23FNNaO4 (Sodium Salt)[10][11] |

| Structural Difference | N-ethyl group instead of N-isopropyl group on the indole ring.[10] |

Proposed Formation Mechanisms

The formation of the N-ethyl impurity is almost certainly rooted in the N-alkylation step of the indole core during Fluvastatin synthesis or a subsequent side reaction with an ethylating agent. Two primary mechanisms are proposed.

Primary Pathway: Co-synthesis from Contaminated Alkylating Agents

The most direct and probable cause for the formation of the N-ethyl impurity is the presence of an ethyl-containing contaminant in the reagents used for the N-alkylation of the indole precursor. The industrial synthesis of Fluvastatin involves the N-isopropylation of a 3-(4-fluorophenyl)-1H-indole derivative.

Mechanism: This reaction is typically an SN2 nucleophilic substitution where the indole nitrogen attacks an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane).[12][13] If the isopropyl halide reagent is contaminated with its ethyl equivalent (e.g., ethyl bromide or ethyl iodide), a competing N-ethylation reaction will occur, leading to the formation of the N-ethyl indole precursor. This impurity precursor, being structurally very similar to the desired N-isopropyl intermediate, would likely be carried through the subsequent synthetic steps to yield the final Fluvastatin N-ethyl impurity.[6][7]

The causality is direct: the level of the ethyl-containing contaminant in the alkylating agent directly correlates with the quantity of the N-ethyl impurity formed.

Caption: Probable formation pathway via a contaminated alkylating agent.

Secondary Pathway: Side Reaction with Solvents

An alternative, though less likely, pathway involves a side reaction with an ethyl-containing solvent, such as ethanol. Several patents describing the synthesis of Fluvastatin mention the use of ethanol, particularly in the final hydrolysis step where the Fluvastatin ester is converted to its sodium salt using sodium hydroxide.[14][15]

Mechanism: While direct N-alkylation of the indole ring by ethanol under basic conditions is chemically challenging, certain conditions could facilitate this transformation:

-

Acidic Catalysis: If residual acid is present from a previous step, it could protonate the hydroxyl group of ethanol, making it a better leaving group (water) for nucleophilic attack by the indole nitrogen of a precursor.

-

"Hydrogen Borrowing" Catalysis: Transition metal catalysts can facilitate the N-alkylation of amines with alcohols, a process known as "hydrogen borrowing".[16] If such catalysts are used or present as trace contaminants, a reaction with ethanol as a solvent could occur.

This pathway is considered secondary because it requires specific catalytic conditions that are not typically reported in the primary synthesis of Fluvastatin. However, it remains a plausible source if non-standard or poorly controlled process conditions are employed. The use of ethanol has also been shown to affect cholesterol synthesis in cellular models, highlighting its biological reactivity.[17][18]

Experimental Validation and Characterization

To validate the proposed mechanisms, a systematic experimental approach is required. This approach serves as a self-validating system, where the results from stress testing directly inform the analytical method development and control strategies.

Protocol 1: Mechanistic Investigation via Spiking Study

Objective: To confirm that the presence of an ethyl halide in the N-alkylation step generates the Fluvastatin N-ethyl impurity.

Methodology:

-

Reagent Preparation: Procure a high-purity N-indole precursor and isopropyl bromide. Prepare a spiked sample of isopropyl bromide containing a known concentration (e.g., 0.5% w/w) of ethyl bromide.

-

Parallel Reactions: Set up two parallel N-alkylation reactions following the established manufacturing process.

-

Control Reaction: Use only the high-purity isopropyl bromide.

-

Spiked Reaction: Use the isopropyl bromide spiked with ethyl bromide.

-

-

Work-up and Analysis: Carry out the subsequent synthetic steps to produce the final Fluvastatin API from both reaction batches.

-

HPLC Analysis: Analyze the final API from both batches using a validated, stability-indicating HPLC method (as described in Protocol 2).

-

Confirmation: Compare the chromatograms. The presence of a peak corresponding to the N-ethyl impurity in the "Spiked Reaction" sample, which is absent or significantly smaller in the "Control Reaction" sample, confirms the primary formation mechanism.

Protocol 2: Analytical Method for Detection and Quantification

Objective: To develop and validate a robust HPLC method for the separation and quantification of Fluvastatin and its N-ethyl impurity.

Methodology: A reverse-phase HPLC method with UV detection is the gold standard for this type of analysis.[19][20]

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic selectivity for separating the structurally similar Fluvastatin and its impurity. |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH adjusted) | A gradient elution is necessary to achieve optimal resolution between the main peak and closely eluting impurities.[19] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 305 nm | Fluvastatin has a strong UV chromophore with maximum absorbance around 305 nm, providing high sensitivity.[19] |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Method Validation (per ICH Q2(R1)):

-

Specificity: Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to demonstrate that the method can resolve the impurity from any potential degradants.[21]

-

Limit of Detection (LOD) & Quantification (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ).[19]

-

Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the specification limit for the impurity).

-

Accuracy & Precision: Evaluated by analyzing samples spiked with known amounts of the impurity at different levels.

Protocol 3: Definitive Structural Elucidation

Objective: To unequivocally confirm the identity of the impurity isolated from the process.

Methodology:

-

Isolation: Use preparative HPLC to isolate a sufficient quantity of the N-ethyl impurity from a batch where it is present.

-

Mass Spectrometry (LC-MS): Infuse the isolated impurity into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The measured mass should correspond to the calculated exact mass of the N-ethyl analog (C23H24FNO4 for the free acid).[9]

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Look for the characteristic signals of an ethyl group: a triplet around 1.2-1.4 ppm (–CH₃) and a quartet around 4.0-4.2 ppm (–N–CH₂–). This will be distinct from the doublet and septet signals of the isopropyl group in Fluvastatin itself.

-

¹³C NMR: Confirm the presence of the two additional carbon signals corresponding to the ethyl group.

-

Caption: Experimental workflow for impurity isolation and characterization.

Control Strategies and Mitigation

Based on the validated formation mechanism, a robust control strategy is essential to ensure the quality of Fluvastatin API.

Raw Material Control

This is the most critical control point.

-

Stringent Specifications: Implement strict specifications for incoming isopropylating agents (e.g., isopropyl bromide). This should include a specific limit for the corresponding ethyl halide contaminant.

-

Vendor Qualification: Work with qualified vendors who can demonstrate control over their own manufacturing processes to prevent such cross-contamination.

-

Incoming Goods Testing: Utilize a validated Gas Chromatography (GC) method with a flame ionization detector (FID) to test every incoming batch of the alkylating agent for the presence of the ethyl contaminant.

Process Optimization and Control

-

Solvent Selection: Where possible, avoid the use of ethyl-containing solvents like ethanol in steps where N-alkylation side reactions could potentially occur. If ethanol is required for solubility or process reasons (e.g., in the final hydrolysis), ensure the reaction temperature and time are minimized to reduce the kinetic probability of any side reactions.[14]

-

Purge Potential: Evaluate the capability of downstream purification steps (e.g., crystallization, chromatography) to purge the N-ethyl impurity. While designing a process to remove an impurity is possible, preventing its formation is always the preferred and more cost-effective approach.

In-Process and Final Product Testing

-

Routine Monitoring: The validated HPLC method (Protocol 2) must be incorporated into the routine testing regimen for in-process controls and final API release.

-

Specification Limits: Set an appropriate specification limit for the Fluvastatin N-ethyl impurity in the final API, in line with ICH guidelines (e.g., typically ≤0.15% for a specified impurity).[2]

Conclusion

The Fluvastatin N-ethyl impurity (EP Impurity C) is a classic example of a process-related impurity whose origins can be traced to the fundamental chemistry of the API's synthesis. The primary formation mechanism is overwhelmingly likely to be a competing N-ethylation reaction caused by ethyl-containing contaminants in the N-isopropylating agent. A secondary, less probable pathway involves side reactions with solvents like ethanol under specific catalytic conditions.

By employing a logical, evidence-based approach combining mechanistic spiking studies, robust analytical method development, and definitive spectroscopic characterization, drug manufacturers can confirm the root cause of this impurity. This deep understanding enables the implementation of a highly effective control strategy focused on the stringent qualification and testing of raw materials, thereby ensuring the consistent production of high-quality, safe, and effective Fluvastatin.

References

-

Direct Transamidation Reactions: Mechanism and Recent Advances - PMC - NIH. [Link]

-

Reductive hydroxyalkylation/alkylation of amines with lactones/esters - RSC Publishing. [Link]

-

Biotransformation of fluvastatin sodium in humans - PubMed. [Link]

-

Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery. [Link]

-

N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing - ResearchGate. [Link]

-

Direct Reductive N‐alkylation of Amines with Carboxylic Esters - ResearchGate. [Link]

-

Fluvastatin N-ethyl sodium | C23H23FNNaO4 - PubChem - NIH. [Link]

-

Transamidation - Wikipedia. [Link]

-

Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - Chemistry – An Asian Journal. [Link]

-

Clinical pharmacokinetics of fluvastatin - PubMed. [Link]

-

Amide synthesis by transamidation - Organic Chemistry Portal. [Link]

-

Forced degradation study of statins: A review - ResearchGate. [Link]

-

Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed. [Link]

-

Amines - NCERT - NCERT. [Link]

-

Fluvastatin - Wikipedia. [Link]

-

An efficient industrial process for the preparation of fluvastatin sodium - Oriental Journal of Chemistry. [Link]

-

Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. [Link]

- US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google P

-

An Improved Manufacturing Process for Fluvastatin - Request PDF on ResearchGate. [Link]

-

Fluvastatin EP Impurity C - Allmpus. [Link]

-

Fluvastatin Impurities and Related Compound - Veeprho. [Link]

-

Fluvastatin-impurities - Pharmaffiliates. [Link]

-

An Improved Manufacturing Process for Fluvastatin - ACS Publications. [Link]

- WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google P

-

Fluvastatin EP Impurity G | 101125-34-2 - SynZeal. [Link]

-

Fluvastatin Sodium-impurities - Pharmaffiliates. [Link]

-

CAS 93936-64-2 (Salt) Fluvastatin N-Ethyl Impurity - Anant Pharmaceuticals Pvt. Ltd.. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]

-

Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate - International Journal of PharmTech Research. [Link]

-

Effects of alcohol consumption on pharmacokinetics, efficacy, and safety of fluvastatin - PubMed. [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Full Papers: An Improved Manufacturing Process For Fluvastatin - Scribd. [Link]

-

Ethanol enhances cholesterol synthesis and secretion in human hepatomal cells - PubMed. [Link]

-

Effect of ethanol on lipid metabolism - PMC - PubMed Central. [Link]

Sources

- 1. Fluvastatin - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. allmpus.com [allmpus.com]

- 5. CAS 93936-64-2 (Salt) Fluvastatin N-Ethyl Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rroij.com [rroij.com]

- 9. documents.lgcstandards.com [documents.lgcstandards.com]

- 10. This compound | C23H23FNNaO4 | CID 46781628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. ncert.nic.in [ncert.nic.in]

- 13. youtube.com [youtube.com]

- 14. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 15. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Ethanol enhances cholesterol synthesis and secretion in human hepatomal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of ethanol on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijnrd.org [ijnrd.org]

- 20. sphinxsai.com [sphinxsai.com]

- 21. researchgate.net [researchgate.net]

Introduction: Distinguishing Fluvastatin N-ethyl Sodium from its Clinically Prevalent Analogue

An In-Depth Technical Guide to the Physicochemical Properties of Fluvastatin N-ethyl Sodium and its Isopropyl Analogue, Fluvastatin Sodium

Fluvastatin is a pioneering, fully synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1][2] While the clinically approved and widely studied form is Fluvastatin sodium, characterized by an N-isopropyl group on the indole ring, a closely related analogue, this compound, also exists.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, drawing comparative insights from its well-documented N-isopropyl counterpart, Fluvastatin sodium.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances, solubility, thermal characteristics, spectral properties, and stability of these compounds. The methodologies for their characterization are detailed to provide a practical framework for further investigation.

Chemical Structures

The primary structural difference between the two compounds lies in the alkyl substituent on the indole nitrogen, as illustrated below.

Caption: Chemical structures of Fluvastatin Sodium and this compound.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for drug development, influencing formulation, bioavailability, and stability. Due to the limited specific data for the N-ethyl analogue, the properties of Fluvastatin sodium are presented as a baseline.

| Property | Fluvastatin Sodium (N-isopropyl) | This compound | References |

| Molecular Formula | C24H25FNNaO4 | C23H23FNNaO4 | [5][6],[4] |

| Molecular Weight | 433.45 g/mol | 419.4 g/mol | [5],[4] |

| Appearance | White to pale yellow, hygroscopic powder | White to yellow-brown powder (presumed) | [1][5] |

| Melting Point | 194-197°C; >132°C (decomposes) | >101°C (decomposes) | [2],[5],[7] |

| pKa | 4.5 (for Fluvastatin free acid) | Not available | [1] |

| LogP | 3.9 (for Fluvastatin free acid) | Not available | [8] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability.

-

Fluvastatin Sodium (N-isopropyl): This salt form is soluble in water, methanol, and ethanol.[1] It is also soluble in DMSO.[9] The solubility in aqueous buffers is pH-dependent, with increased solubility in basic conditions.[10] For instance, solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[9]

Experimental Protocol for Solubility Determination

A standard equilibrium solubility measurement can be performed as follows:

-

Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, PBS at various pH values).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Caption: Workflow for Equilibrium Solubility Determination.

Solid-State Characterization

The solid-state properties, including crystallinity and polymorphism, can significantly impact the stability, dissolution rate, and manufacturability of a drug product.

Crystallinity and Polymorphism

Fluvastatin sodium is known to exist in different crystalline forms (polymorphs) and as hydrates, which can affect its physicochemical properties.[11][12][13] The presence of moisture can cause deviations in the X-ray powder diffraction (XRPD) patterns.[14] Different crystalline forms, such as "form I" and "form II" hydrates, have been identified.[11]

Key Analytical Techniques for Solid-State Characterization:

-

X-Ray Powder Diffraction (XRPD): Provides information about the crystalline or amorphous nature of the material and allows for the identification of different polymorphic forms based on their unique diffraction patterns.[8][14]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to identify polymorphic transitions.[8][14]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the water content (hydration) and assessing thermal stability.[14]

Experimental Protocol for DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 40-300°C) under a nitrogen purge.[14]

-

Data Interpretation: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification and quantification of Fluvastatin and its analogues.

UV-Vis Spectroscopy

Fluvastatin sodium exhibits characteristic UV absorbance maxima that can be used for its quantification. In a 0.1 M sodium hydroxide solution, the maximum absorbance is observed at a wavelength of 304 nm.[10][15][16] In organic solvents like ethanol, DMSO, and dimethylformamide, absorbance maxima are noted around 233 nm and 305 nm.[9]

Experimental Protocol for UV-Vis Analysis

-

Standard Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 0.1 M NaOH or methanol).

-

Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using this curve.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Fluvastatin sodium shows characteristic absorption bands corresponding to its structure, including OH stretching (around 3420 cm⁻¹) and C=O stretching (around 1653 cm⁻¹).[17][18][19][20]

Caption: Relationship between Analytical Techniques and Physicochemical Properties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Fluvastatin and its related substances.

Reversed-Phase HPLC (RP-HPLC)

Various RP-HPLC methods have been developed and validated for the analysis of Fluvastatin sodium in bulk and pharmaceutical dosage forms.[21][22][23][24] These methods typically utilize a C18 column.

Exemplary RP-HPLC Method

-

Mobile Phase: A mixture of methanol, 20mM phosphate buffer (pH 3.0), and acetonitrile in a ratio of 5:3:2 (v/v/v).[21][22]

This method has been shown to be linear, accurate, and precise for the quantification of Fluvastatin sodium.[21][22]

Stability

Fluvastatin sodium is stable under recommended storage conditions, which are typically at -20°C for long-term storage.[9] It is hygroscopic, and exposure to moisture should be avoided.[2][5] Aqueous solutions are not recommended to be stored for more than one day.[9]

Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, hydrogen fluoride, and sodium oxides.[1] Acid-catalyzed degradation can occur through dehydration and lactonization.[17]

Conclusion

This compound is a close structural analogue of the well-established drug, Fluvastatin sodium. While specific physicochemical data for the N-ethyl variant is limited, a comprehensive understanding can be extrapolated from the extensive data available for the N-isopropyl analogue. The analytical methodologies outlined in this guide, including spectroscopy, chromatography, and thermal analysis, provide a robust framework for the detailed characterization of this compound. Such characterization is an essential prerequisite for any further development and application of this compound in a research or pharmaceutical context.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1548972, Fluvastatin. [Link]

-

Saminathan, J., Sankar, A., et al. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM. Semantic Scholar. [Link]

-

Saminathan, J., et al. Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. method development and validation of fluvastatin by rp-hplc. [Link]

-

Scribd. HPLC Analysis of Fluvastatin. [Link]

-

Al-Aani, H., et al. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins. Ingenta Connect. [Link]

-

Saminathan, J., et al. Simple UV Spectrophotometric Method for the Determination of Fluvastatin Sodium in Bulk and Pharmaceutical Formulations. ResearchGate. [Link]

-

Mahrouse, M. A. Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. [Link]

-

ResearchGate. Fourier transforms infrared spectra of (A) Fluvastatin sodium; (B) PVP K-30. [Link]

-

Saminathan, J., et al. Simple UV Spectrophotometric Method for the Determination of Fluvastatin Sodium in Bulk and Pharmaceutical Formulations. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23679527, Fluvastatin Sodium. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46781628, this compound. [Link]

-

Zhang, Y. Influence of related genetic polymorphisms to pharmacokinetics and pharmacodynamics of Fluvastatin. [Link]

-

International Journal of Creative Research Thoughts. SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF FLUVASTATIN. [Link]

-

ResearchGate. UV spectrum of FVS in 0.1 M sodium hydroxide. [Link]

-

Aslan, S. S., Sagirli, O., & Ersoy, L. Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. ScienceOpen. [Link]

-

de Oliveira, G. G. G., et al. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. PubMed. [Link]

-

Gornas, P., et al. The polymorphism of statins and its effect on their physicochemical properties. PubMed. [Link]

-

ResearchGate. FTIR spectrum of Fluvastatin sodium. [Link]

-

de Oliveira, G. G. G., et al. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Taylor & Francis Online. [Link]

-

Open Access Research Journals Publication. Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. [Link]

- Google Patents.

-

Gene2Rx. Fluvastatin Pharmacogenetics. [Link]

-

Saglik Aslan, S., Sagirli, O., & Ersoy, L. Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. SciELO. [Link]

-

Plant Archives. PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. [Link]

-

ResearchGate. Characteristic peaks in FT-IR spectra of Fluvastatin. [Link]

-

Polymers in Medicine. The polymorphism of statins and its effect on their physicochemical properties. [Link]

Sources

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvastatin sodium salt CAS#: 93957-55-2 [m.chemicalbook.com]

- 3. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C23H23FNNaO4 | CID 46781628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. fishersci.com [fishersci.com]

- 7. 93936-64-2 CAS MSDS (this compound Salt (Fluvastatin Impurity)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. plantarchives.org [plantarchives.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The polymorphism of statins and its effect on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. wjpps.com [wjpps.com]

- 24. ingentaconnect.com [ingentaconnect.com]

The Definitive Guide to Fluvastatin N-ethyl Sodium as a Reference Standard in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of Fluvastatin N-ethyl sodium, a critical process-related impurity of Fluvastatin, and its role as a reference standard in ensuring the quality of this widely-prescribed lipid-lowering agent.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Imperative of Impurity Profiling in Drug Development

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a regulatory framework for the control of impurities in new drug substances.[4][5][6][7] This guideline mandates the identification and characterization of any impurity present at a concentration of 0.1% or greater. The establishment of precise and accurate analytical methods to detect and quantify these impurities is therefore not merely a matter of good science, but a regulatory necessity. The use of well-characterized reference standards is the cornerstone of these analytical procedures, enabling the unambiguous identification and quantification of impurities.[8]

Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a synthetic statin used to manage hypercholesterolemia.[9] Its synthesis and storage can lead to the formation of several related substances, including the N-ethyl analog.[10][11] this compound is recognized by major pharmacopoeias as a specified impurity, underscoring the importance of its control.[11][12][13]

This compound: A Closer Look

This compound is a process-related impurity that differs from the active ingredient by the substitution of the N-isopropyl group with an N-ethyl group on the indole ring. This seemingly minor structural modification can impact the pharmacological and toxicological profile of the drug substance, necessitating its careful monitoring.

| Property | Fluvastatin Sodium | This compound |

| Molecular Formula | C24H25FNNaO4 | C23H23FNNaO4 |

| Molecular Weight | 433.45 g/mol | 419.42 g/mol |

| CAS Number | 93957-55-2 | 93936-64-2 |

| Synonyms | Fluvastatin sodium salt | Fluvastatin EP Impurity C, Fluvastatin N-Ethyl Analog (USP) |

(Data sourced from PubChem and other chemical suppliers)[11][14][15]

The primary role of a this compound reference standard is to serve as a marker for the positive identification of this impurity in a chromatographic separation of Fluvastatin sodium API. It is also essential for the validation of the analytical method's specificity and for quantifying the impurity with a high degree of accuracy.

Analytical Control Strategy: A Self-Validating System

A robust analytical method for impurity profiling should be a self-validating system. This means that the method itself should contain checks and balances to ensure its performance and the reliability of the data it generates. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[16][17][18]

The Logic Behind Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of Fluvastatin and its impurities. A reversed-phase HPLC method is typically employed, leveraging the non-polar nature of the analytes.

-

Column: A C18 column is a common choice, providing excellent separation for moderately polar to non-polar compounds.[10][16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile and/or methanol) is often necessary to achieve adequate resolution between the main peak and all related substances.[16] The pH of the aqueous phase is a critical parameter to control the ionization state of the acidic drug and its impurities, thereby influencing their retention.

-

Detection: UV detection is suitable for Fluvastatin and its chromophoric impurities. The detection wavelength is selected based on the UV spectra of the compounds to ensure adequate sensitivity for all components. A wavelength of around 235 nm is often employed.[19]

The following diagram illustrates a typical workflow for the analytical control of Fluvastatin sodium, highlighting the central role of the reference standards.

Experimental Protocol: Quantitation of this compound

The following protocol is a representative example of a validated HPLC method for the determination of this compound in Fluvastatin sodium API.

Materials and Reagents

-

Fluvastatin Sodium API (Test Sample)

-

Fluvastatin Sodium Reference Standard (RS)

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 27 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

-

Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

-

Standard Solution (Fluvastatin Sodium): Accurately weigh and dissolve an appropriate amount of Fluvastatin Sodium RS in the diluent to obtain a concentration of about 0.05 mg/mL.

-

Impurity Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve about 50 mg of Fluvastatin Sodium API in 50 mL of diluent.

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria. A system suitability solution containing both Fluvastatin Sodium RS and this compound RS is injected.

| Parameter | Acceptance Criteria |

| Tailing Factor (Fluvastatin peak) | Not more than 2.0 |

| Theoretical Plates (Fluvastatin peak) | Not less than 2000 |

| Resolution between Fluvastatin and this compound | Not less than 2.0 |

| %RSD for replicate injections | Not more than 2.0% |

Procedure and Calculation

Inject the diluent as a blank, followed by the standard solution, and then the test solution. Identify the peaks based on the retention times obtained from the individual standard injections. Calculate the percentage of this compound in the API using the following formula:

Percentage of Impurity = (Area of Impurity in Test / Area of Standard) x (Concentration of Standard / Concentration of Test) x Purity of Standard x 100

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are crucial for developing stability-indicating analytical methods.[18] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated.[5][12] This allows for the demonstration that the analytical method can separate the API from all potential degradants, ensuring that the assay is specific. Fluvastatin has been shown to be susceptible to degradation under various stress conditions.[2][14]

The following diagram outlines the logic of a forced degradation study in the context of method validation.

Conclusion: The Role of Reference Standards in Ensuring Patient Safety

The use of this compound as a reference standard is not merely a technical requirement but a fundamental aspect of ensuring the quality and safety of Fluvastatin drug products. By enabling the accurate identification and quantification of this specified impurity, analytical scientists can provide the necessary assurance that the API meets the stringent purity requirements set by regulatory authorities. A well-characterized reference standard, in conjunction with a validated, stability-indicating analytical method, forms a robust system for the quality control of Fluvastatin, ultimately safeguarding patient health.

References

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

-

FLUVASTATIN SODIUM Fluvastatinum natricum. European Pharmacopoeia. Available at: [Link]

-

USP Monographs: Fluvastatin Sodium. USP29-NF24. Available at: [Link]

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. Available at: [Link]

-

Fluvastatin-impurities. Pharmaffiliates. Available at: [Link]

-

Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527. PubChem. Available at: [Link]

-

method development and validation of fluvastatin by rp-hplc. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Semantic Scholar. Available at: [Link]

-

USP Monographs: Fluvastatin Capsules. USP29-NF24. Available at: [Link]

-

development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. Available at: [Link]

-

Fluvastatin Sodium-impurities. Pharmaffiliates. Available at: [Link]

-

Fluvastatin EP Impurity G | 101125-34-2. SynZeal. Available at: [Link]

-

Fluvastatin Impurities and Related Compound. Veeprho. Available at: [Link]

-

This compound | C23H23FNNaO4 | CID 46781628. PubChem. Available at: [Link]

-

Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Fluvastatin Impurity 11. SynZeal. Available at: [Link]

-

Fluvastatin EP Impurity C. Allmpus. Available at: [Link]

-

Fluvastatin N-Ethyl Impurity Sodium Salt - CAS - 93936-64-2. Axios Research. Available at: [Link]

-

Fluvastatin | C24H26FNO4 | CID 1548972. PubChem. Available at: [Link]

-

Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. jpionline.org [jpionline.org]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. youtube.com [youtube.com]

- 9. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. allmpus.com [allmpus.com]

- 12. drugfuture.com [drugfuture.com]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C23H23FNNaO4 | CID 46781628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. oarjpublication.com [oarjpublication.com]

- 17. wjpps.com [wjpps.com]

- 18. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of Fluvastatin N-ethyl Sodium

This guide provides a comprehensive technical overview of the potential biological activities of Fluvastatin N-ethyl sodium, a derivative of the well-established HMG-CoA reductase inhibitor, Fluvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known information about Fluvastatin with prospective analyses of its N-ethyl derivative. It outlines detailed methodologies for the investigation of its primary mechanism of action and pleiotropic effects, providing a framework for future research and development.

Introduction: Fluvastatin and the Rationale for a Novel Derivative

Fluvastatin is a synthetic, water-soluble statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By reducing endogenous cholesterol production, Fluvastatin effectively lowers low-density lipoprotein cholesterol (LDL-C) and is used in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[3][4][5]

The subject of this guide, this compound, is a chemical derivative of Fluvastatin.[6][7] While extensive data on this specific N-ethyl variant is not yet available in peer-reviewed literature, its structural modification—the substitution of an isopropyl group with an ethyl group on the indole ring—warrants a thorough investigation into its potential biological activities. Such modifications can influence a molecule's lipophilicity, metabolic stability, and interaction with its target enzyme, potentially altering its efficacy and safety profile.

This guide will, therefore, extrapolate from the well-documented activities of Fluvastatin to propose a research framework for characterizing this compound.

Primary Biological Activity: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins is the inhibition of HMG-CoA reductase.[8] It is highly probable that this compound retains this activity. The key research question is the potency of this inhibition compared to the parent compound.

In Vitro HMG-CoA Reductase Inhibition Assay

A cell-free enzymatic assay is the foundational experiment to determine the direct inhibitory effect of this compound on HMG-CoA reductase.

Experimental Protocol:

-

Reagents and Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

Fluvastatin sodium (as a positive control)

-

This compound (test compound)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound and Fluvastatin sodium in a suitable solvent (e.g., water or DMSO).

-

Create a serial dilution of both compounds to generate a range of concentrations for IC50 determination.

-

In each well of the microplate, add the assay buffer, HMG-CoA reductase, and NADPH.

-

Add the test compound or control at the desired concentration and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9]

-

Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake and metabolism. The use of a positive control (Fluvastatin sodium) is crucial for validating the assay and providing a benchmark for the potency of the N-ethyl derivative.

Cellular Cholesterol Synthesis Assay

To assess the compound's activity in a cellular context, an assay measuring the inhibition of de novo cholesterol synthesis in a relevant cell line (e.g., HepG2 human hepatoma cells) is essential.

Experimental Protocol:

-

Reagents and Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[¹⁴C]-acetate

-

Fluvastatin sodium (positive control)

-

This compound (test compound)

-

Lysis buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound or control and incubate for a specified period (e.g., 24 hours).

-

Add [¹⁴C]-acetate to each well and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Wash the cells with PBS and lyse them.

-

Extract the lipids from the cell lysate.

-

Quantify the amount of radiolabeled cholesterol using a scintillation counter.

-

Determine the concentration-dependent inhibition of cholesterol synthesis and calculate the IC50 value.

-

Causality Behind Experimental Choices: This assay provides insights into the compound's ability to penetrate cell membranes and inhibit cholesterol synthesis within a living cell. HepG2 cells are a well-established model for studying hepatic lipid metabolism.

Potential Pleiotropic Effects of this compound

Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that are independent of cholesterol reduction and contribute to their cardiovascular benefits.[10][11][12][13][14] These effects are often mediated by the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway.[12] It is plausible that this compound will share some of these pleiotropic effects.

Anti-inflammatory Properties

Statins have been shown to possess anti-inflammatory properties.[11][13][14] This can be investigated by measuring the expression of pro-inflammatory cytokines in response to an inflammatory stimulus.

Experimental Protocol:

-

Reagents and Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

Fluvastatin sodium (positive control)

-

This compound (test compound)

-

ELISA kits for TNF-α and IL-6

-

-

Procedure:

-

Culture the cells and pre-treat with various concentrations of the test compound or control for a specified time.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatant after an appropriate incubation period.

-

Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Causality Behind Experimental Choices: HUVECs and macrophages are key cell types involved in vascular inflammation. LPS is a potent inducer of inflammatory cytokines, providing a robust model to assess the anti-inflammatory potential of the compound.

Improvement of Endothelial Function

Statins can improve endothelial function by increasing the production of nitric oxide (NO), a key vasodilator.[13]

Experimental Protocol:

-

Reagents and Materials:

-

HUVECs

-

Cell culture medium

-

Fluvastatin sodium (positive control)

-

This compound (test compound)

-

Griess reagent for NO measurement

-

-

Procedure:

-

Culture HUVECs and treat them with the test compound or control.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Causality Behind Experimental Choices: HUVECs are a standard model for studying endothelial function. The Griess assay is a simple and reliable method for quantifying NO production.

Anti-proliferative Effects on Vascular Smooth Muscle Cells

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. Statins have been shown to inhibit VSMC proliferation.[15]

Experimental Protocol:

-

Reagents and Materials:

-

Human aortic smooth muscle cells (HASMCs)

-

Cell culture medium

-

Platelet-derived growth factor (PDGF) as a mitogen

-

Fluvastatin sodium (positive control)

-

This compound (test compound)

-

BrdU cell proliferation assay kit

-

-

Procedure:

-

Culture HASMCs and serum-starve them to synchronize the cell cycle.

-

Pre-treat the cells with the test compound or control.

-

Stimulate cell proliferation with PDGF.

-

Assess cell proliferation using a BrdU incorporation assay, which measures DNA synthesis.

-

Causality Behind Experimental Choices: HASMCs are a relevant cell type for studying vascular remodeling. PDGF is a potent mitogen for VSMCs, providing a strong proliferative stimulus to test the inhibitory effects of the compound.

In Vivo Evaluation of this compound

Following promising in vitro results, the biological activity of this compound should be evaluated in a relevant animal model of hypercholesterolemia.

Hypercholesterolemic Animal Model

Experimental Protocol:

-

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

-

Procedure:

-

Induce hypercholesterolemia by feeding the animals a high-cholesterol diet for a specified period.

-

Divide the animals into groups: control (normal diet), high-cholesterol diet, high-cholesterol diet + Fluvastatin sodium, and high-cholesterol diet + this compound at various doses.

-

Administer the compounds orally once daily for several weeks.

-

Collect blood samples at regular intervals to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

At the end of the study, sacrifice the animals and collect liver and aorta tissues for further analysis (e.g., histology, gene expression).[16]

-

Causality Behind Experimental Choices: This in vivo model allows for the assessment of the compound's efficacy in a whole-organism setting, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Fluvastatin Sodium (Control) | This compound |

| In Vitro HMG-CoA Reductase Inhibition | ||

| IC50 (nM) | Expected Value | Experimental Value |

| Cellular Cholesterol Synthesis | ||

| IC50 (µM) in HepG2 cells | Expected Value | Experimental Value |

| Anti-inflammatory Activity (LPS-stimulated HUVECs) | ||

| TNF-α Inhibition (IC50, µM) | Expected Value | Experimental Value |

| IL-6 Inhibition (IC50, µM) | Expected Value | Experimental Value |

| Endothelial Function (NO production in HUVECs) | ||

| EC50 (µM) | Expected Value | Experimental Value |

| VSMC Proliferation Inhibition (PDGF-stimulated HASMCs) | ||

| IC50 (µM) | Expected Value | Experimental Value |

| In Vivo Efficacy (Hypercholesterolemic Rat Model) | ||

| % Reduction in LDL-C (at a specific dose) | Expected Value | Experimental Value |

Signaling Pathway and Workflow Diagrams

Caption: Proposed Experimental Workflow for Characterization.

Conclusion